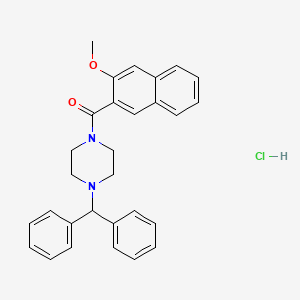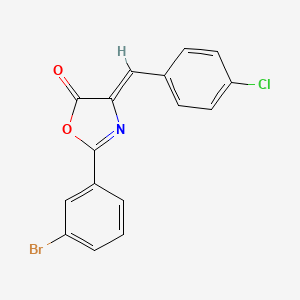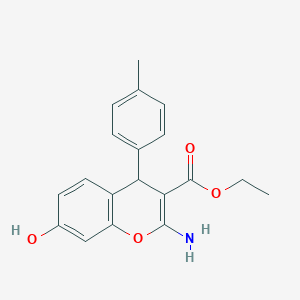
1-(diphenylmethyl)-4-(3-methoxy-2-naphthoyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(diphenylmethyl)-4-(3-methoxy-2-naphthoyl)piperazine hydrochloride, also known as URB597, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to increase the levels of endocannabinoids in the body.
作用機序
1-(diphenylmethyl)-4-(3-methoxy-2-naphthoyl)piperazine hydrochloride works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, 1-(diphenylmethyl)-4-(3-methoxy-2-naphthoyl)piperazine hydrochloride increases the levels of endocannabinoids in the body, which in turn activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
1-(diphenylmethyl)-4-(3-methoxy-2-naphthoyl)piperazine hydrochloride has been shown to increase the levels of anandamide, a type of endocannabinoid, in the body. Anandamide is known to have analgesic, anxiolytic, and antidepressant effects, and may also play a role in regulating inflammation. Additionally, 1-(diphenylmethyl)-4-(3-methoxy-2-naphthoyl)piperazine hydrochloride has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions such as arthritis.
実験室実験の利点と制限
One advantage of 1-(diphenylmethyl)-4-(3-methoxy-2-naphthoyl)piperazine hydrochloride is that it is a selective inhibitor of FAAH, meaning that it does not affect other enzymes in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of 1-(diphenylmethyl)-4-(3-methoxy-2-naphthoyl)piperazine hydrochloride is that it has a short half-life in the body, which may limit its therapeutic potential.
将来の方向性
There are several potential future directions for research on 1-(diphenylmethyl)-4-(3-methoxy-2-naphthoyl)piperazine hydrochloride. One area of interest is the use of 1-(diphenylmethyl)-4-(3-methoxy-2-naphthoyl)piperazine hydrochloride in the treatment of pain, anxiety, and depression. Additionally, 1-(diphenylmethyl)-4-(3-methoxy-2-naphthoyl)piperazine hydrochloride may have potential applications in the treatment of inflammatory conditions such as arthritis. Further research is needed to fully understand the therapeutic potential of 1-(diphenylmethyl)-4-(3-methoxy-2-naphthoyl)piperazine hydrochloride and to develop more effective formulations with longer half-lives.
合成法
The synthesis of 1-(diphenylmethyl)-4-(3-methoxy-2-naphthoyl)piperazine hydrochloride involves the reaction of 3-methoxy-2-naphthoyl chloride with diphenylmethylpiperazine in the presence of a base, followed by hydrolysis of the resulting intermediate with hydrochloric acid. The final product is obtained as a hydrochloride salt.
科学的研究の応用
1-(diphenylmethyl)-4-(3-methoxy-2-naphthoyl)piperazine hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression. Studies have shown that 1-(diphenylmethyl)-4-(3-methoxy-2-naphthoyl)piperazine hydrochloride increases the levels of endocannabinoids in the body, which are known to have analgesic, anxiolytic, and antidepressant effects. Additionally, 1-(diphenylmethyl)-4-(3-methoxy-2-naphthoyl)piperazine hydrochloride has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis.
特性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3-methoxynaphthalen-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O2.ClH/c1-33-27-21-25-15-9-8-14-24(25)20-26(27)29(32)31-18-16-30(17-19-31)28(22-10-4-2-5-11-22)23-12-6-3-7-13-23;/h2-15,20-21,28H,16-19H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKIBAFSLLTHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole](/img/structure/B5028155.png)
![N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide](/img/structure/B5028161.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-methoxy-3-methylbenzamide](/img/structure/B5028166.png)
![3-chloro-5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5028170.png)

![5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5028190.png)
![1-[3-(allyloxy)benzoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B5028198.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl phenylacetate](/img/structure/B5028202.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-phenylpropanamide](/img/structure/B5028208.png)

![N,N-dibenzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5028219.png)
![1-[(phenylthio)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5028227.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1-isoquinolinecarboxamide](/img/structure/B5028250.png)
![1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B5028257.png)